N-(2-hydroxyethyl)-3-nitrobenzamide
Overview
Description
N-(2-hydroxyethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Molecular Dynamics and Infrared Spectroscopy
- Application : Exploring Intra- and Intermolecular Hydrogen Bonding
- Insight : The research focused on understanding the nature of medium-strong hydrogen bonding in related compounds (such as 2-hydroxy-5-nitrobenzamide) through infrared spectroscopy and Car-Parrinello molecular dynamics simulation. It particularly emphasized the parts of infrared spectra sensitive to hydrogen bonding strength (Brela et al., 2012).
- Application : Antiarrhythmic Activity
- Insight : A series of substituted N-[2-(1-adamantylamino)-2-oxoethyl]-N-(ω-aminoalkyl)nitrobenzamides, with similar structural components, were synthesized. One compound exhibited significant antiarrhythmic activity, highlighting potential applications in drug development (Likhosherstov et al., 2014).
- Application : Determination of Molecular Structure
- Insight : The crystal structure of a related compound, N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, was determined, providing insights into the spatial arrangement of similar molecular structures (Zong & Wang, 2009).
- Application : DNA-DNA Interstrand Crosslinking
- Insight : Studied the active form of CB 1954, a chemotherapeutic agent, which showed that its hydroxylamine derivative (structurally related to N-(2-hydroxyethyl)-3-nitrobenzamide) is responsible for cytotoxicity through DNA-DNA interstrand crosslinking (Knox et al., 1991).
- Application : Metabolism in Normal Tissues
- Insight : The study analyzed the aerobic in vitro metabolism of N-(2-hydroxyethyl)-3,5-dinitrobenzamide 2-mustards, providing essential information on the metabolic pathways of similar anticancer prodrugs in different species (Helsby et al., 2008).
- Application : Tumor Cell Reduction-nitroso prodrug, structurally related to this compound, which showed potential for killing tumor cells through a transient reduction to a nitroso derivative. This highlights a novel approach to tumor treatment (Mendeleyev et al., 1995).
- Insight : This research synthesized a C
- Application : Synthesis of Heterocyclic Compounds
- Insight : Describes a one-pot procedure for synthesizing 2-(het)arylquinazolin-4(3H)-ones starting from 2-nitrobenzamides, indicating the role of this compound in the formation of complex pharmaceutical compounds (Romero et al., 2013).
- Application : Anticonvulsive Activity
- Insight : Focuses on a derivative of this compound, which demonstrated high anticonvulsive activity. This underlines the compound's relevance in developing new anticonvulsant drugs (Sych et al., 2018).
- Application : Photo-rearrangement in Medicinal Chemistry
- Insight : Explores the photo-rearrangement of N-aryl-2-nitrobenzamides, which are structurally similar to this compound, and its implications in the synthesis of medicinal compounds (Gunn & Stevens, 1973).
- Application : Antitumor Agent Development
- Insight : This study involved the preformulation and formulation of BNB, a derivative of this compound, focusing on its application as an antitumor agent. It highlighted the compound's promising potential in cancer therapy (Sena et al., 2017).
Mechanism of Action
Target of Action
N-(2-hydroxyethyl)-3-nitrobenzamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide and lipid modulator . Its primary targets include the peroxisome proliferator-activated receptor alpha (PPAR-α), and cannabinoid-like G-coupled receptors GPR55 and GPR119 . These receptors play a crucial role in various biological effects, including chronic inflammation and pain .
Mode of Action
PEA binds to a nuclear receptor, exerting a variety of biological effects .
Biochemical Pathways
PEA’s action affects several biochemical pathways. It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . The deregulation of cannabinoid receptors and their endogenous ligands accompanies the development and progression of β-amyloid-induced neuroinflammation .
Pharmacokinetics
HEP is rapidly absorbed after oral administration, with an absolute bioavailability of 75 ± 23%, indicating no significant hepatic first-pass effect .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties . It has been shown to reduce the expression of pro-inflammatory cytokines and inhibit lipid peroxidation .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-5-4-10-9(13)7-2-1-3-8(6-7)11(14)15/h1-3,6,12H,4-5H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWSGQUZWFJATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288158 | |
Record name | N-(2-hydroxyethyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7399-69-1 | |
Record name | 7399-69-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-hydroxyethyl)-3-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90288158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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